molecular formula C11H12O3 B6146187 4-cyclopropyl-3-methoxybenzoic acid CAS No. 1252903-19-7

4-cyclopropyl-3-methoxybenzoic acid

Cat. No.: B6146187
CAS No.: 1252903-19-7
M. Wt: 192.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropyl-3-methoxybenzoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyclopropyl group at the fourth position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methoxybenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxybenzoic acid is coupled with a cyclopropyl halide in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions, leading to the formation of 4-cyclopropyl-3-carboxybenzoic acid.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 4-cyclopropyl-3-carboxybenzoic acid.

    Reduction: 4-cyclopropyl-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-cyclopropyl-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The methoxy and cyclopropyl groups contribute to its binding affinity and specificity by fitting into hydrophobic pockets or forming hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-4-methoxybenzoic acid: Similar structure but with different substitution pattern.

    4-cyclopropyl-3-hydroxybenzoic acid: Hydroxy group instead of methoxy group.

    4-cyclopropyl-3-methylbenzoic acid: Methyl group instead of methoxy group.

Uniqueness

4-cyclopropyl-3-methoxybenzoic acid is unique due to the specific positioning of the cyclopropyl and methoxy groups, which influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, solubility, and interaction with biological targets compared to similar compounds .

Properties

CAS No.

1252903-19-7

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.